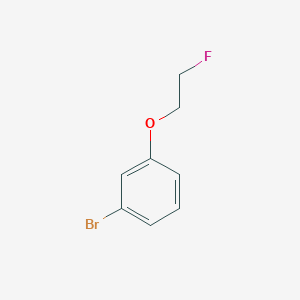

1-Bromo-3-(2-fluoroethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-(2-fluoroethoxy)benzene is an organic compound with the chemical formula C8H8BrFO. It is a colorless liquid that finds applications in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-fluoroethoxy)benzene can be synthesized through several methods. One common method involves the bromination of 3-(2-fluoroethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-3-(2-fluoroethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: It can be reduced to form corresponding hydrocarbons or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

Oxidation: Products can include carboxylic acids, aldehydes, or ketones.

Reduction: Products can include hydrocarbons or alcohols.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

1-Bromo-3-(2-fluoroethoxy)benzene serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property is particularly valuable in creating complex molecules with therapeutic potential.

Case Study:

- Antiviral Agents: Research has demonstrated that derivatives of this compound can be synthesized to develop antiviral agents targeting specific viral pathways. For instance, modifications can lead to compounds that inhibit viral replication by interfering with viral enzyme functions.

Agrochemical Development

The compound is also significant in the development of agrochemicals, including herbicides and insecticides. Its ability to undergo electrophilic aromatic substitution makes it suitable for creating more complex agrochemical agents that can enhance crop protection.

Case Study:

- Herbicide Formulations: Studies have shown that incorporating this compound into herbicide formulations can improve efficacy against certain weed species. The fluorinated ether group enhances the lipophilicity of the molecule, improving its uptake by plant tissues.

Material Science

In material science, this compound is explored for its potential use in synthesizing liquid crystals and polymers. The fluorinated moiety contributes to unique thermal and optical properties, making it suitable for applications in electronic devices.

Case Study:

- Liquid Crystal Displays (LCDs): Research indicates that this compound can be used to develop liquid crystal materials with improved stability and performance characteristics. The incorporation of fluorinated groups has been shown to enhance the thermal stability of liquid crystal phases.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(2-fluoroethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate biological pathways and affect cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

Bromobenzene: An aryl bromide with a similar structure but without the fluoroethoxy group.

Fluorobenzene: An aryl fluoride with a similar structure but without the bromo group.

Chlorobenzene: An aryl chloride with similar reactivity but different halogen substitution.

Uniqueness

1-Bromo-3-(2-fluoroethoxy)benzene is unique due to the presence of both bromine and fluoroethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

1-Bromo-3-(2-fluoroethoxy)benzene, a compound with the CAS number 20469-65-2, is a halogenated aromatic compound that has garnered attention for its potential biological applications. This article delves into its biological activity, physicochemical properties, and relevant research findings.

Understanding the physicochemical properties of this compound is crucial for assessing its biological activity and environmental behavior. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 217.06 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 246.0 ± 20.0 °C |

| Melting Point | 62-66 °C |

| LogP | 2.94 |

| Flash Point | 103.1 ± 17.3 °C |

| Solubility in Water | Low |

Antimicrobial Properties

Research indicates that halogenated compounds, including those similar to this compound, exhibit antimicrobial properties. A study by Lu et al. (2005) demonstrated that halogenated aromatic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Environmental Impact and Toxicology

The environmental behavior of halogenated compounds is critical for assessing their safety and ecological impact. According to the EPA's CompTox Dashboard, the logP value of this compound suggests moderate hydrophobicity, which may influence its bioaccumulation potential in aquatic organisms . Toxicological assessments indicate that similar compounds can exhibit harmful effects on aquatic life, necessitating careful evaluation of their environmental fate.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various halogenated compounds, researchers found that derivatives of brominated phenols showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogen substitution in enhancing biological activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of brominated aromatic compounds on human cancer cell lines revealed that specific substitutions could enhance cytotoxicity. The results indicated that the presence of bromine and fluorine atoms could synergistically affect cell viability and apoptosis mechanisms .

Propiedades

IUPAC Name |

1-bromo-3-(2-fluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLIUMZAKGSQFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567665 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132837-02-6 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.